

Application Notes and Protocols: Ring-Opening Reactions of 4-Methoxyisobenzofuran-1,3-dione

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Compound of Interest

Compound Name: 4-Methoxyisobenzofuran-1,3-dione

Cat. No.: B077226

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Introduction

4-Methoxyisobenzofuran-1,3-dione, also known as 4-methoxyphthalic anhydride, is a substituted aromatic anhydride of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a reactive anhydride ring and a methoxy-substituted benzene ring, makes it a versatile precursor for the synthesis of a wide array of functionalized molecules. The anhydride moiety is highly susceptible to nucleophilic attack, leading to predictable and efficient ring-opening reactions.

These reactions are fundamental in creating more complex molecules, including plasticizers, polymers, and pharmacologically active compounds such as antimicrobial and anti-inflammatory agents.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the key ring-opening reactions of **4-Methoxyisobenzofuran-1,3-dione**: hydrolysis, alcoholysis (esterification), and aminolysis.

Key Ring-Opening Reactions

The primary mode of reaction for **4-Methoxyisobenzofuran-1,3-dione** involves nucleophilic acyl substitution at one of its carbonyl carbons. A nucleophile attacks the carbonyl group, leading to the cleavage of a carbon-oxygen bond within the anhydride ring and forming a derivative of 4-methoxyphthalic acid.

Caption: General mechanism for nucleophilic ring-opening of **4-Methoxyisobenzofuran-1,3-dione**.

Hydrolysis: Synthesis of 4-Methoxyphthalic Acid

The reaction of **4-Methoxyisobenzofuran-1,3-dione** with water results in the formation of 4-methoxyphthalic acid. This reaction, known as hydrolysis, proceeds by breaking the cyclic anhydride ring to form two carboxylic acid groups.^[4] The process can be accelerated by the presence of an acid or base catalyst.^{[4][5]} 4-Methoxyphthalic acid is a valuable intermediate for synthesizing various organic compounds and polyester resins.

Table 1: Summary of Hydrolysis Reaction Data

Parameter	Value / Condition	Reference
Product	4-Methoxyphthalic Acid	[4]
Catalyst	Strong Acid (e.g., H ₂ SO ₄) or Base	[4][5]
Solvent	Water	[6]
Temperature	80 - 100 °C (Reflux)	General Practice
Typical Yield	> 95%	[6]

Alcoholysis: Synthesis of Phthalate Monoesters

Alcoholysis (or esterification) involves the reaction of the anhydride with an alcohol to produce a monoester derivative, where one carbonyl group is converted to an ester and the other becomes a carboxylic acid.^[2] This reaction is a cornerstone for producing phthalate esters, which are widely used as plasticizers.^{[2][4]} The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, in a process analogous to the Fischer esterification.^[7]

Table 2: Summary of Alcoholysis (Methanolysis) Reaction Data

Parameter	Value / Condition	Reference
Product	2-(Methoxycarbonyl)-3-methoxybenzoic acid	General Name
Nucleophile	Methanol (or other mono-alcohols)	[2]
Catalyst	H ₂ SO ₄ , p-TSA, or Lewis Acids	[2][8]
Solvent	Excess Alcohol	[7]
Temperature	60 - 80 °C (Reflux)	[2]
Typical Yield	85 - 95%	[9]

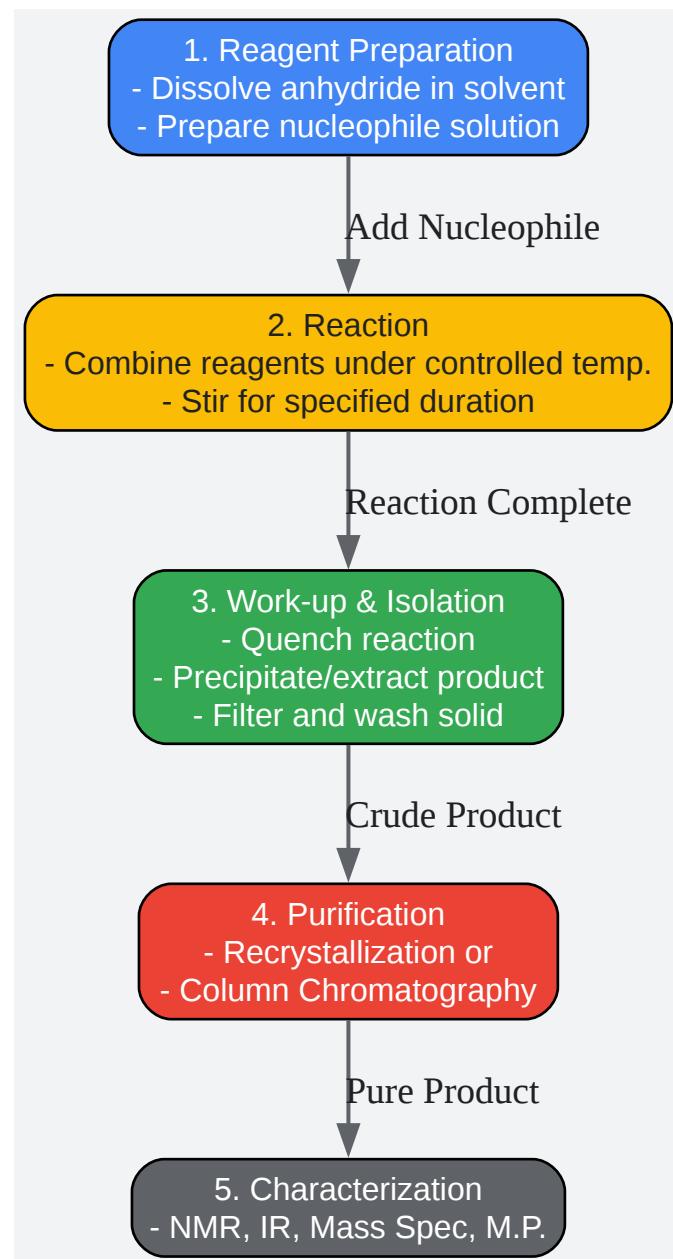
Aminolysis: Synthesis of Phthalamic Acids

The reaction with primary or secondary amines, known as aminolysis, opens the anhydride ring to form a phthalamic acid derivative (an amide-acid).[1][10] This reaction is highly efficient and often proceeds rapidly at room temperature without a catalyst. The resulting products are key intermediates in the synthesis of isoindoline-1,3-diones and other nitrogen-containing heterocycles with significant biological activities, including antimicrobial and anti-inflammatory properties.[3]

Table 3: Summary of Aminolysis (with Aniline) Reaction Data

Parameter	Value / Condition	Reference
Product	2-Carboxy-6-methoxy-N-phenylbenzamide	General Name
Nucleophile	Aniline (or other primary/secondary amines)	[1][11]
Catalyst	Generally not required; can be base-catalyzed	[12]
Solvent	THF, Dioxane, Acetonitrile	General Practice
Temperature	0 °C to Room Temperature	[13]
Typical Yield	> 90%	General Practice

Experimental Protocols



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